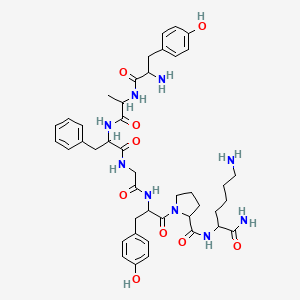
H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2 est un peptide synthétique composé d'une séquence d'acides aminés. Ce composé est remarquable pour l'inclusion des formes D et L d'acides aminés, ce qui peut influencer son activité biologique et sa stabilité. Les peptides comme celui-ci sont souvent étudiés pour leurs applications thérapeutiques potentielles et leur rôle dans la recherche biochimique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend:
Activation des acides aminés: Les acides aminés sont activés à l'aide de réactifs comme les carbodiimides (par exemple, DCC) ou les sels d'uranium (par exemple, HBTU).
Couplage: Les acides aminés activés sont couplés à la chaîne peptidique liée à la résine.
Déprotection: Les groupes protecteurs des acides aminés sont éliminés pour permettre l'étape de couplage suivante.
Clivage: Le peptide complet est clivé de la résine et purifié.
Méthodes de production industrielle
Dans un contexte industriel, la production de peptides comme this compound peut impliquer la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). L'automatisation et l'optimisation des conditions de réaction sont essentielles pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2 peut subir diverses réactions chimiques, notamment:
Oxydation: L'oxydation des résidus de tyrosine peut se produire dans des conditions oxydantes.
Réduction: Les réactions de réduction peuvent cibler les ponts disulfure s'ils sont présents.
Substitution: Les résidus d'acides aminés peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions communs
Oxydation: Peroxyde d'hydrogène ou autres agents oxydants.
Réduction: Agents réducteurs comme le dithiothréitol (DTT).
Substitution: Réactifs comme les esters de N-hydroxysuccinimide (NHS) pour les modifications d'amine.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la tyrosine peut conduire à la formation de dityrosine.
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme peptide modèle pour étudier la synthèse et les réactions des peptides.
Biologie: Enquête sur son rôle dans les interactions protéine-protéine et la spécificité enzyme-substrat.
Médecine: Exploré pour des utilisations thérapeutiques potentielles, comme dans les systèmes d'administration de médicaments ou comme agent thérapeutique lui-même.
Industrie: Utilisé dans le développement de matériaux et de capteurs à base de peptides.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. La présence d'acides aminés D et L peut affecter son affinité de liaison et sa stabilité. Les voies impliquées peuvent inclure des cascades de transduction du signal ou des réactions enzymatiques.
Applications De Recherche Scientifique
H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic uses, such as in drug delivery systems or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of both D- and L-amino acids can affect its binding affinity and stability. The pathways involved may include signal transduction cascades or enzymatic reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: Un autre peptide synthétique avec une structure similaire mais une séquence d'acides aminés différente.
Dermorphine (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): Un peptide opioïde puissant avec une séquence similaire mais une activité biologique différente.
Propriétés
IUPAC Name |
1-[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N9O9/c1-26(48-40(58)32(45)22-28-12-16-30(53)17-13-28)39(57)51-34(23-27-8-3-2-4-9-27)41(59)47-25-37(55)49-35(24-29-14-18-31(54)19-15-29)43(61)52-21-7-11-36(52)42(60)50-33(38(46)56)10-5-6-20-44/h2-4,8-9,12-19,26,32-36,53-54H,5-7,10-11,20-25,44-45H2,1H3,(H2,46,56)(H,47,59)(H,48,58)(H,49,55)(H,50,60)(H,51,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYQFQPLBIBLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N9O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


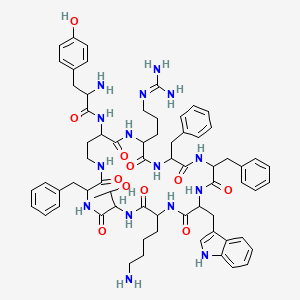
![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
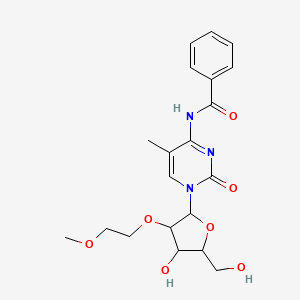
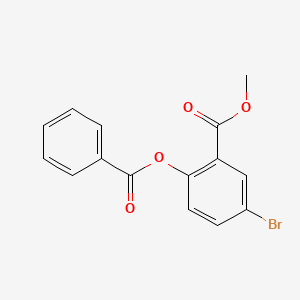
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)
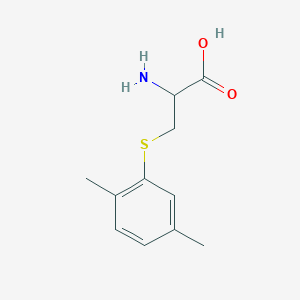
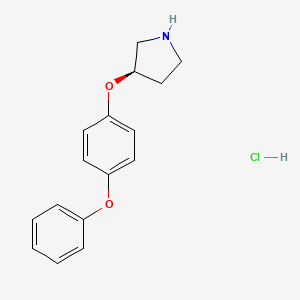
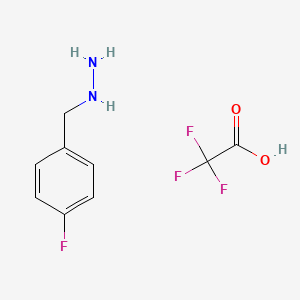
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)

![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
